

GAT564 (GIGA-564): A Preclinical Comparative Guide for IND Submission

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Compound of Interest		
Compound Name:	GAT564	
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Introduction

GAT564, more accurately identified in scientific literature and corporate disclosures as GIGA-564, is a novel anti-CTLA-4 monoclonal antibody developed by GigaGen Inc., a subsidiary of Grifols.[1] It is engineered to offer a potentially superior therapeutic window compared to existing anti-CTLA-4 therapies by optimizing the depletion of intratumoral regulatory T cells (Tregs) while minimizing checkpoint inhibition.[1] This design philosophy aims to enhance antitumor efficacy and reduce the immune-related adverse events that are characteristic of this class of immunotherapy.[1]

This guide provides a comparative analysis of the preclinical data for GIGA-564 against two established anti-CTLA-4 antibodies: ipilimumab and tremelimumab. The information is intended for researchers, scientists, and drug development professionals preparing for an Investigational New Drug (IND) submission.

Comparative Preclinical Data

The following tables summarize the available preclinical data for GIGA-564, ipilimumab, and tremelimumab, focusing on efficacy, safety and toxicology, and pharmacokinetics. It is important to note that publicly available data for GIGA-564 is primarily from murine models, as is common for entities in the preclinical stage. Data for ipilimumab and tremelimumab are derived from a combination of murine and non-human primate (cynomolgus monkey) studies, the latter being a standard relevant species for IND-enabling toxicology for monoclonal antibodies.[2]



Efficacy

Parameter	GIGA-564	lpilimumab	Tremelimumab
Mechanism of Action	Minimal checkpoint inhibition, enhanced FcyR-mediated intratumoral Treg depletion.[1][3][4]	CTLA-4 checkpoint blockade and FcyR-mediated Treg depletion.	CTLA-4 checkpoint blockade.[4]
In Vitro Activity	Increased ability to induce in vitro FcR signaling compared to ipilimumab.[3][5]	Induces FcR signaling.	Enhances IL-2 production in T-cells. [4]
In Vivo Efficacy (Murine Models)	Superior anti-tumor activity compared to ipilimumab in a human CTLA-4 knock-in mouse model with MC38 tumors.[3][4][5]	Demonstrates anti- tumor activity in various syngeneic mouse models (e.g., MC38, CT26).[6][7]	Shows anti-tumor activity in preclinical models.[4]
Impact on T-cell Populations	Induces less Treg proliferation and more effective depletion of intratumoral Tregs compared to ipilimumab.[3][4][5]	Can induce proliferation of Tregs, potentially limiting efficacy.	Aims to enhance T-cell activation.[4]

Safety and Toxicology



Parameter	GIGA-564	Ipilimumab	Tremelimumab
Primary Toxicology Species	Murine models (for initial studies).[1]	Cynomolgus Monkey. [2]	Cynomolgus Monkey. [4]
Key Toxicology Findings (Murine)	Lower toxicity with reduced colon and skin inflammation compared to ipilimumab.[1]	Can induce immune- related adverse events.	Data in murine models is less detailed in the public domain.
Key Toxicology Findings (Primate)	Data not publicly available.	Dose-dependent immune-related gastrointestinal inflammation observed in combination studies. [6][7] No major findings in single- agent studies.[2]	No dose-limiting toxicities reported in early clinical trials, with a side effect profile consistent with the drug class.
No-Observed- Adverse-Effect-Level (NOAEL)	Not publicly available.	Not explicitly stated in the provided preclinical data.	Not publicly available.
Maximum Tolerated Dose (MTD)	Not publicly available.	Not reached in some early clinical studies, with dosing up to 10 mg/kg.[8]	A dose of 15 mg/kg was associated with dose-limiting toxicities in a Phase I trial.[4]

Pharmacokinetics



Parameter	GIGA-564	Ipilimumab	Tremelimumab
Species	Not publicly available.	Cynomolgus Monkey, Human.	Cynomolgus Monkey, Human.
Half-life	Not publicly available.	~7 days (murine model),[6] ~15 days (human).[9]	~19.6 days (human). [10]
Clearance	Not publicly available.	15.3 mL/h (human). [11]	0.26 L/day (human). [12]
Volume of Distribution	Not publicly available.	7.21 L (human).[11]	3.97 L (central, human).[12]
Dose Proportionality	Not publicly available.	Dose-proportional within the 0.3 to 10 mg/kg range.[9]	Linear pharmacokinetics.[13]

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility and validation of preclinical data in an IND submission. Below are representative methodologies for key experiments.

In Vivo Efficacy in Syngeneic Mouse Models

- Objective: To evaluate the anti-tumor efficacy of the test article compared to a reference article and vehicle control.
- Animal Model: Human CTLA-4 knock-in mice are used to assess human-specific antibodies like GIGA-564. Standard syngeneic models (e.g., C57BL/6 mice) are used for antibodies with murine cross-reactivity.
- Tumor Cell Line: Murine cancer cell lines such as MC38 (colon adenocarcinoma) or B16 (melanoma) are selected based on their immunogenicity and growth characteristics.
- Procedure:
 - Tumor cells are implanted subcutaneously into the flank of the mice.



- When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
- The test article, reference article (e.g., ipilimumab), and vehicle control are administered via an appropriate route (typically intraperitoneal or intravenous) at specified dose levels and schedules (e.g., twice weekly for 3 weeks).
- Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
- At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors and relevant tissues (e.g., spleen, lymph nodes) are collected for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the immune cell infiltrate.
- Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Secondary endpoints can include changes in the composition of tumor-infiltrating lymphocytes (TILs), such as the ratio of CD8+ effector T cells to regulatory T cells.

GLP Toxicology and Toxicokinetics in Cynomolgus Monkeys

- Objective: To assess the safety profile and toxicokinetics of the test article in a relevant nonhuman primate species to support first-in-human clinical trials.
- Animal Model: Cynomolgus monkeys are chosen due to the cross-reactivity of the antibody with the primate target.
- Study Design:
 - Animals are assigned to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group. A typical group size is 3-5 animals per sex.
 - The test article is administered intravenously at specified intervals (e.g., weekly) for a defined duration (e.g., 4 or 13 weeks), as guided by ICH S6.
 - A recovery group is often included to assess the reversibility of any observed toxicities.

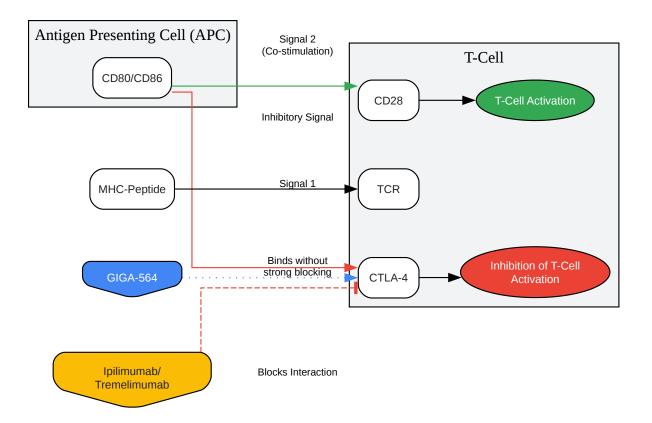


Assessments:

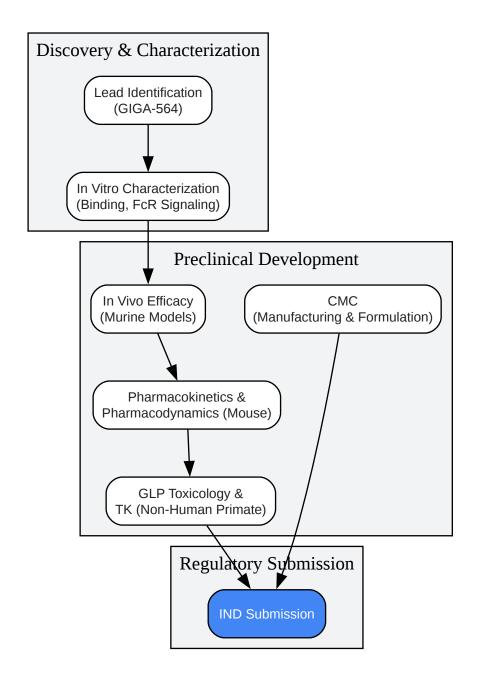
- In-life: Clinical observations, body weight, food consumption, ophthalmology,
 electrocardiography (ECG), and body temperature are monitored throughout the study.
- Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, and urinalysis.
- Toxicokinetics (TK): Blood samples are collected at predefined time points after dosing to determine the concentration of the test article over time, allowing for calculation of parameters such as Cmax, AUC, half-life, and clearance.
- Immunogenicity: Anti-drug antibody (ADA) responses are monitored.
- Anatomic Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for macroscopic and microscopic examination.
- Endpoints: The primary endpoints are the identification of target organs of toxicity, the doseresponse relationship for any adverse effects, and the determination of the No-Observed-Adverse-Effect-Level (NOAEL).

Visualizations CTLA-4 Signaling Pathway









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Validation & Comparative





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